molecular formula C20H14N4O3 B2661860 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 70372-04-2

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B2661860
CAS RN: 70372-04-2
M. Wt: 358.357
InChI Key: CAOSNOXIMUCFAK-UHFFFAOYSA-N
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Description

Benzimidazole is an important heterocyclic organic compound which possesses an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Benzimidazole derivatives have been intensively studied to use as a new generation of anticancer agent .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Molecular Structure Analysis

In benzimidazole derivatives, the benzimidazole core is planar . The hydrogen bonds and a π-π stacking interaction are present in the crystal .

Scientific Research Applications

Future Directions

The future directions in the research of benzimidazole derivatives include the design of newer effective hypoglycemic agents having distinct mechanism of action at molecular level which could be used as single drug with improved safety .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(13-9-11-14(12-10-13)24(26)27)23-16-6-2-1-5-15(16)19-21-17-7-3-4-8-18(17)22-19/h1-12H,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOSNOXIMUCFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide

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